9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate

Vue d'ensemble

Description

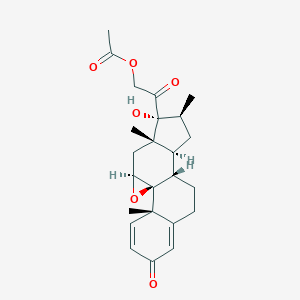

9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate is a synthetic glucocorticoid compound. It is an intermediate in the production of Betamethasone, a widely used anti-inflammatory agent . This compound belongs to the class of steroids and derivatives, specifically glucocorticoids, which are known for their potent anti-inflammatory and immunosuppressive properties .

Méthodes De Préparation

The synthesis of 9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate involves several steps:

Starting Material: The synthesis begins with 16alpha,17alpha-epoxyprogesterone.

Ketone Protection: The 3,20-diketone groups are protected by forming ketals with ethylene glycol.

Reduction: The 11-ketone group is reduced.

Elimination: Formation of a double bond at the 9(11) position.

Addition: Methylmagnesium bromide is added to the epoxide group.

Hydrolysis: The ketal groups are hydrolyzed to form 17alpha-hydroxy groups.

Dehydrogenation: Formation of a double bond at the 1-position.

Iodination and Acetylation: The 21-position is iodinated and then replaced with an acetoxy group

Analyse Des Réactions Chimiques

9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketone groups to alcohols.

Substitution: Halogenation at specific positions can be achieved using reagents like iodine or bromine.

Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.

Applications De Recherche Scientifique

Pharmaceutical Development

9β,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate is primarily used in the formulation and quality control of corticosteroid medications. Its presence as a metabolite can influence the pharmacokinetics and pharmacodynamics of corticosteroids like Mometasone and Betamethasone.

Proteomics Research

This compound is utilized in proteomics studies to understand protein interactions and modifications. Its role as an intermediate in the synthesis of glucocorticoids makes it valuable for researchers investigating steroid hormone pathways and their biological effects .

Toxicological Studies

The compound's structure allows it to be investigated for potential toxicological effects associated with steroid metabolism. Studies have shown that metabolites like 9β,11β-Epoxy derivatives can exhibit different biological activities compared to their parent compounds, which is crucial for assessing safety profiles in drug development .

Case Study 1: Glucocorticoid Metabolism

A study by Ferrante et al. (1977) investigated the metabolic pathways of Betamethasone and its derivatives. The findings indicated that metabolites like 9β,11β-Epoxy derivatives play a critical role in modulating the anti-inflammatory effects of glucocorticoids while potentially minimizing side effects associated with prolonged steroid use .

Case Study 2: Comparative Analysis of Steroidal Compounds

Li et al. (2002) conducted a comparative analysis of various steroid compounds, including Betamethasone and its epoxide forms. The study highlighted that the epoxide forms exhibited altered receptor binding affinities, suggesting that modifications at the 9 and 11 positions can enhance therapeutic efficacy while reducing adverse effects .

Mécanisme D'action

The mechanism of action of 9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate involves its conversion to Betamethasone. Betamethasone exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation .

Comparaison Avec Des Composés Similaires

Similar compounds include:

Betamethasone: A potent glucocorticoid with anti-inflammatory properties.

Dexamethasone: Another glucocorticoid used for its anti-inflammatory and immunosuppressive effects.

Mometasone Furoate: A topical corticosteroid used for its anti-inflammatory properties.

The uniqueness of 9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate lies in its role as an intermediate in the synthesis of Betamethasone, providing a crucial step in the production of this important therapeutic agent .

Activité Biologique

9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate, often referred to as a metabolite of Mometasone Furoate, is a steroid compound with significant biological activity. Its structural characteristics, including multiple hydroxyl groups and an epoxy group, contribute to its pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C26H32O7

- Molecular Weight : Approximately 456.53 g/mol

- CAS Number : 981-34-0

The compound is characterized by a complex structure that includes:

- An epoxy group at positions 9 and 11.

- Hydroxyl groups at positions 17 and 21.

- An acetate group at position 21.

The biological activity of this compound is primarily mediated through its interaction with glucocorticoid receptors. This interaction leads to the modulation of various cellular signaling pathways involved in inflammation and immune responses.

Key Mechanisms Include:

- Glucocorticoid Receptor Binding : The compound exhibits high affinity for glucocorticoid receptors, which are critical in mediating anti-inflammatory effects.

- Inhibition of Pro-inflammatory Cytokines : It downregulates the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.

- Regulation of Enzymatic Activity : The compound influences enzymes involved in the inflammatory process, such as phospholipase A2 and cyclooxygenase.

Biological Activity

Research indicates that this compound retains significant anti-inflammatory properties due to its structural features. It has been shown to exhibit various biological activities:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation by inhibiting cytokine production and immune cell activation. |

| Immunosuppressive | Modulates immune responses, potentially beneficial in autoimmune conditions. |

| Antiproliferative | Inhibits cell proliferation in certain cancer cell lines. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Inflammatory Response : A study demonstrated that this compound significantly reduced the levels of inflammatory markers in a murine model of arthritis. The reduction was associated with decreased infiltration of inflammatory cells into affected tissues .

- Cell Line Studies : In vitro studies using human lung epithelial cells showed that treatment with this compound led to a reduction in the expression of IL-6 and IL-8 upon stimulation with lipopolysaccharides (LPS), indicating its potential utility in respiratory inflammatory conditions .

- Pharmacokinetics : Research has also focused on the pharmacokinetic profile of this compound when administered topically versus systemically. It was found that topical administration resulted in localized effects with minimal systemic absorption, suggesting a favorable safety profile for dermatological applications .

Comparative Analysis with Related Compounds

The unique structural features of this compound distinguish it from other corticosteroids:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Mometasone Furoate | 83919-23-7 | Topical corticosteroid with potent anti-inflammatory effects. |

| Betamethasone | 378-44-9 | Widely used corticosteroid; lacks epoxy group. |

| Dexamethasone | 50-02-2 | Potent glucocorticoid; different structural modifications. |

The presence of the epoxy group and specific hydroxyl configurations may enhance its biological activity compared to these analogs.

Propriétés

IUPAC Name |

[2-[(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,28)19(27)12-29-14(2)25/h7-8,10,13,17-18,20,28H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,20-,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONKXVNQUJNHLQ-LGLNQOIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10919891 | |

| Record name | 17-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912-38-9 | |

| Record name | (9β,11β,16β)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000912389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9β,11β-epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,11.BETA.-EPOXY-17-HYDROXY-16.BETA.-METHYL-3,20-DIOXO-9.BETA.-PREGNA-1,4-DIENE-21-YL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4RBW718KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.